Glycerol dehydrogenase

描述

属性

CAS 编号 |

9028-14-2 |

|---|---|

分子式 |

C10H14B2O2 |

分子量 |

187.8 g/mol |

InChI |

InChI=1S/2C5H7BO/c2*6-2-4-1-5(4)3-7/h2*2,5,7H,1,3H2 |

InChI 键 |

WKSDAFMSFHVKON-UHFFFAOYSA-N |

规范 SMILES |

[B]C=C1CC1CO.[B]C=C1CC1CO |

物理描述 |

Light yellow powder; [Sigma-Aldrich MSDS] |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Characterization of Glycerol Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol (B35011) dehydrogenase (GDH), a key enzyme in glycerol metabolism, has garnered significant attention for its catalytic role in converting glycerol to the valuable chemical dihydroxyacetone. This technical guide provides an in-depth overview of the discovery, characterization, and mechanistic understanding of this ubiquitous enzyme. We delve into its structural biology, enzymatic properties, and physiological functions across various organisms. Furthermore, this guide presents detailed experimental protocols for GDH analysis and summarizes key quantitative data to facilitate comparative studies. The intricate workflows and metabolic pathways involving glycerol dehydrogenase are also visualized to provide a comprehensive understanding for researchers and professionals in drug development and biotechnology.

Introduction: The Emergence of a Key Metabolic Player

This compound (EC 1.1.1.6) is an oxidoreductase that catalyzes the NAD+-dependent oxidation of glycerol to dihydroxyacetone (DHA)[1][2]. This enzymatic reaction is the initial step in the oxidative pathway of glycerol metabolism in many microorganisms, particularly under anaerobic conditions[1]. The enzyme was first isolated and characterized from various bacteria, including Enterobacter aerogenes, Klebsiella aerogenes, and Bacillus stearothermophilus[2]. Early studies focused on its role in allowing these organisms to utilize glycerol as a carbon and energy source[1]. Over the years, research has expanded to elucidate its structure, catalytic mechanism, and physiological significance in a broader range of organisms, including Escherichia coli and Klebsiella pneumoniae[1][3].

Structural Elucidation: A Homooctameric Architecture

Structural studies, primarily using X-ray crystallography, have revealed that this compound is typically a homooctamer, composed of eight identical subunits[2][4][5]. Each monomer is a single polypeptide chain of approximately 370 amino acids with a molecular weight of around 42,000 Da[2].

The monomer itself is organized into two distinct domains: an N-terminal domain and a C-terminal domain[1][5]. A deep cleft between these two domains houses the active site[4][5].

-

N-terminal Domain: This domain contains a classic Rossmann fold, a structural motif commonly found in nucleotide-binding proteins, which is responsible for binding the NAD+ cofactor[1][4].

-

C-terminal Domain: This domain is primarily involved in substrate binding and catalysis[1].

A key feature of the active site is the presence of a divalent metal ion, typically zinc (Zn2+), which is crucial for the enzyme's catalytic activity. This zinc ion is tetrahedrally coordinated by amino acid residues, usually histidine and aspartate, and a water molecule[2].

An interesting structural characteristic is a flexible β-hairpin located between the two domains. The conformation of this hairpin can change depending on the binding of the NAD+ cofactor, a feature that is thought to contribute to the enzyme's efficiency[1].

Enzymatic Properties and Characterization

The catalytic activity of this compound has been extensively studied, with key parameters determined for the enzyme from various sources.

Kinetic Parameters

The kinetic properties of GDH vary depending on the source organism. The following table summarizes key kinetic parameters for glycerol oxidation.

| Organism | K_m (Glycerol) (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) | Optimal pH | Optimal Temperature (°C) |

| Klebsiella pneumoniae (KpGlyDH) | - | 87.1 ± 11.3 | - | 8.6 and 10.0 | - |

| Cellulomonas sp. | 11 | - | - | 10.0 - 10.5 | 50 |

| Citrobacter freundii | 1.27 | - | - | - | - |

| Thermotoga maritima (TmGlyDH) | - | - | - | 7.9 | >80 |

Note: Data is compiled from multiple sources and experimental conditions may vary.[3][6][7][8][9]

Substrate Specificity

This compound exhibits the highest specificity for glycerol. However, it can also oxidize other polyols, albeit with lower efficiency. Substrates include 1,2-propanediol, ethylene (B1197577) glycol, and 2,3-butanediol[7][10]. The enzyme from Klebsiella pneumoniae shows a higher catalytic efficiency for glycerol compared to racemic 2,3-butanediol (B46004) and ethylene glycol[6]. GDH has an exclusive preference for NAD+ over NADP+ as a cofactor[3][6].

Cofactor and Ion Dependence

The activity of this compound is strictly dependent on the presence of NAD+ as an electron acceptor[1]. The enzyme's activity can also be stimulated by certain monovalent cations, such as K+, NH4+, and Rb+[7][10].

Physiological Role: A Hub in Glycerol Metabolism

This compound is a central enzyme in the anaerobic metabolism of glycerol[2]. In this pathway, GDH catalyzes the first step, the oxidation of glycerol to dihydroxyacetone. Dihydroxyacetone is then phosphorylated by dihydroxyacetone kinase to dihydroxyacetone phosphate (B84403) (DHAP), which can then enter the glycolysis pathway[11][12].

In some bacteria, like Klebsiella pneumoniae, GDH has been shown to have a dual role, participating in both glycerol metabolism and the formation of 2,3-butanediol[13]. This dual functionality highlights the enzyme's role in balancing the intracellular NADH/NAD+ ratio and in carbon and energy storage[13].

Industrial Applications: Harnessing Catalytic Power

The efficient conversion of glycerol to dihydroxyacetone by GDH has significant industrial implications. Dihydroxyacetone is a valuable chemical used in the cosmetics industry as a sunless tanning agent, as well as a precursor for the synthesis of other commercially important chemicals[3][9][14]. With the increasing production of crude glycerol as a byproduct of biodiesel manufacturing, there is growing interest in using GDH for the value-added conversion of this surplus glycerol[2][14]. The thermostability of GDH from organisms like Thermotoga maritima makes it a particularly attractive candidate for industrial processes[9].

Experimental Protocols

Spectrophotometric Assay for this compound Activity

This protocol is a standard method for determining the activity of this compound by monitoring the formation of NADH.

Principle: The enzymatic oxidation of glycerol by GDH is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm, due to the formation of NADH, is measured spectrophotometrically and is directly proportional to the enzyme activity[15].

Reagents:

-

Assay Buffer: 0.1 M Glycine-NaOH buffer, pH 10.0

-

Substrate Solution: 1 M Glycerol in deionized water

-

Cofactor Solution: 20 mM NAD+ in deionized water

-

Enzyme Solution: Purified or crude this compound, appropriately diluted in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5)

Procedure:

-

In a 1 mL cuvette, combine the following:

-

850 µL of Assay Buffer

-

100 µL of Substrate Solution

-

50 µL of Cofactor Solution

-

-

Mix gently by inversion and incubate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 10 µL of the Enzyme Solution.

-

Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

-

Calculate the rate of change in absorbance per minute (ΔA340/min) from the initial linear portion of the reaction curve.

Calculation of Enzyme Activity:

One unit (U) of this compound activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Activity (U/mL) = (ΔA340/min * Total Volume (mL)) / (ε * Light Path (cm) * Enzyme Volume (mL))

Where:

-

ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹

Protein Expression and Purification

This is a general workflow for obtaining purified this compound for characterization studies.

Workflow:

-

Gene Cloning: The gene encoding this compound (e.g., gldA) is amplified from the genomic DNA of the source organism by PCR and cloned into a suitable expression vector (e.g., pET vector series) containing an affinity tag (e.g., His-tag).

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow the transformed E. coli cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding a suitable inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG) to a final concentration of 0.1-1 mM.

-

Continue to grow the cells at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the yield of soluble protein.

-

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or high-pressure homogenization.

-

Purification:

-

Clarify the cell lysate by centrifugation to remove cell debris.

-

Load the supernatant onto an affinity chromatography column (e.g., Ni-NTA agarose) pre-equilibrated with the lysis buffer.

-

Wash the column with a wash buffer (lysis buffer with a slightly higher concentration of imidazole (B134444), e.g., 20-40 mM) to remove non-specifically bound proteins.

-

Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Further Purification (Optional): For higher purity, the eluted fractions can be pooled and subjected to further purification steps such as size-exclusion chromatography.

-

Purity Analysis: Analyze the purity of the final protein sample by SDS-PAGE.

Visualizing the Core Processes

To better understand the relationships and workflows described, the following diagrams have been generated using the DOT language.

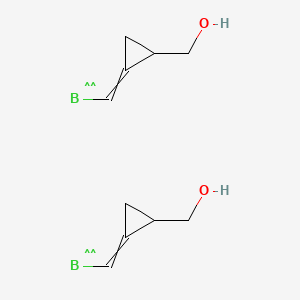

Caption: Oxidative pathway of glycerol metabolism.

Caption: General workflow for GDH expression and purification.

Caption: Ordered Bi-Bi kinetic mechanism of GDH.

Conclusion

This compound stands as a well-characterized enzyme with significant physiological and industrial relevance. From its initial discovery in microorganisms to the detailed elucidation of its three-dimensional structure and catalytic mechanism, research on GDH has provided valuable insights into metabolic pathways and enzyme function. The availability of robust experimental protocols and a growing body of quantitative data continues to fuel research into engineering this enzyme for enhanced stability and catalytic efficiency, paving the way for its broader application in biotechnology and the sustainable production of valuable chemicals. This guide serves as a foundational resource for scientists and researchers aiming to further explore and exploit the potential of this compound.

References

- 1. Structural insights into the octamerization of this compound | PLOS One [journals.plos.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Biochemical and Molecular Characterization of this compound from Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound. structure, specificity, and mechanism of a family III polyol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Biochemical and Molecular Characterization of Glycerol Dehydrogenas from Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound from Cellulomonas sp - Innovative Enzymes [innovativeenzymes.com]

- 8. Biochemical and molecular characterization of the oxidative branch of glycerol utilization by Citrobacter freundii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Thermotoga maritima this compound for the enzymatic production of dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound [sorachim.com]

- 11. GLYCEROL-METABOLISM-1.pptx [slideshare.net]

- 12. Role of Glycerol in Modulating Biochemical Pathways [eureka.patsnap.com]

- 13. This compound plays a dual role in glycerol metabolism and 2,3-butanediol formation in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Assay Procedure for this compound [sigmaaldrich.com]

A Technical Guide to Glycerol Dehydrogenase Gene Cloning and Expression

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the cloning, expression, and purification of glycerol (B35011) dehydrogenase (GDH). This enzyme is a pivotal catalyst in glycerol metabolism and holds significant potential for various biotechnological and pharmaceutical applications, including the production of valuable chemicals and its role as a therapeutic target.

Introduction to Glycerol Dehydrogenase

This compound (GDH) is an oxidoreductase that catalyzes the reversible oxidation of glycerol to dihydroxyacetone or glyceraldehyde, depending on the enzyme's specificity.[1][2] In prokaryotes and eukaryotes, GDH plays a crucial role in glycerol metabolism, enabling organisms to utilize glycerol as a carbon and energy source, particularly under anaerobic conditions.[1][2] The two main types of this compound are the NAD+-dependent this compound (EC 1.1.1.6) and the FAD-dependent glycerol-3-phosphate dehydrogenase (EC 1.1.5.3). This guide will focus on the cloning and expression of various GDH genes, including gldA, glpD, and dhaD, from different microbial sources.

Gene Cloning Strategies

The initial and most critical step in producing recombinant GDH is the isolation and cloning of the corresponding gene into a suitable expression vector.

Gene Identification and Isolation

The target GDH gene can be identified from various microbial sources known for their robust glycerol metabolism, such as Klebsiella pneumoniae, Escherichia coli, Bacillus subtilis, and the yeast Saccharomyces cerevisiae.[3][4][5][6] The gene can be isolated using polymerase chain reaction (PCR) with specific primers designed based on the known sequences of GDH genes in public databases like GenBank.

Vector Selection

The choice of an expression vector is critical for achieving high-level production of the recombinant protein. Key considerations include the promoter system, the presence of a selectable marker, and compatibility with the chosen expression host. Commonly used vectors for expressing GDH genes include the pET series (e.g., pET-28a(+), pET-32a(+)) for E. coli, pPICZ-α for Pichia pastoris, and pACYC177 for E. coli.[4][7]

Cloning Workflow

The general workflow for cloning a GDH gene involves the amplification of the gene from the source organism's genomic DNA, followed by its insertion into the chosen expression vector.

Expression Systems for Recombinant this compound

The choice of the expression host is paramount for the successful production of active and soluble recombinant GDH. Several prokaryotic and eukaryotic systems have been effectively utilized.

Escherichia coli

E. coli is the most widely used host for recombinant protein expression due to its rapid growth, well-understood genetics, and the availability of a wide range of expression vectors.[3] Strains like E. coli BL21(DE3) are commonly employed for expressing GDH genes under the control of the T7 promoter.[3][7]

Key Considerations:

-

Codon Optimization: To enhance expression levels, the GDH gene sequence may need to be optimized to match the codon usage of E. coli.

-

Inclusion Bodies: Overexpression in E. coli can sometimes lead to the formation of insoluble protein aggregates known as inclusion bodies.[8] Strategies to mitigate this include optimizing expression temperature, inducer concentration, and co-expression with molecular chaperones.[8]

Pichia pastoris

The methylotrophic yeast Pichia pastoris is an excellent eukaryotic host for producing high levels of secreted and properly folded proteins.[9] The alcohol oxidase 1 (AOX1) promoter, which is strongly induced by methanol, is frequently used to drive the expression of heterologous genes.

Advantages:

-

Post-translational Modifications: P. pastoris can perform eukaryotic post-translational modifications, which may be important for the activity of some GDH enzymes.[9]

-

High-Density Fermentation: This yeast can be grown to very high cell densities, leading to high product yields.[10]

Bacillus subtilis

Bacillus subtilis is a Gram-positive bacterium that is attractive for industrial-scale production due to its ability to secrete proteins directly into the culture medium, simplifying downstream purification.[11] Glycerol-inducible expression systems based on the glpD promoter have been developed for high-level protein production in B. subtilis.[11][12]

Saccharomyces cerevisiae

The baker's yeast Saccharomyces cerevisiae is another well-established eukaryotic expression host. It offers many of the same advantages as P. pastoris, including the ability to perform post-translational modifications.[6] Overexpression of GDH genes like GPD1 in S. cerevisiae has been shown to increase glycerol production.[6][13]

Quantitative Data on this compound Expression

The following tables summarize key quantitative data from various studies on recombinant GDH expression.

Table 1: Expression of this compound in Different Host Systems

| Gene | Source Organism | Expression Host | Vector | Promoter | Specific Activity (U/mg) | Yield/Titer | Reference |

| dhaD | Klebsiella pneumoniae SRP2 | E. coli BL21(DE3)pLysS | pJET1.2/blunt | T7lac | 312.57 | 8.97 g/L (2,3-BD) | [3] |

| GPD2 | Saccharomyces cerevisiae | Pichia pastoris X-33 | pPICZ-α | AOX1 | 3.1 x 10-2 | - | |

| gldA | Escherichia coli | E. coli | - | - | > 14 | - | [14] |

| glpD | Bacillus subtilis | Bacillus subtilis | - | PglpD | - | High yields of nattokinase | [11][12] |

| DhGPD1 | Debaryomyces hansenii | Saccharomyces cerevisiae (gpd1Δ) | - | - | Restored to wild-type levels | - | [15] |

Table 2: Kinetic Parameters of Purified Recombinant Glycerol Dehydrogenases

| Enzyme | Source Organism | Km (Glycerol) | Km (NAD+) | Optimal pH | Optimal Temperature (°C) | Reference |

| GDH | Cellulomonas sp. | 1.1 x 10-2 M | 8.9 x 10-5 M | 10.0 - 10.5 | 50 | [16] |

| DhaD | Klebsiella pneumoniae | - | - | 9.0 | 30 | [17] |

| GldA | Klebsiella pneumoniae | - | - | 9.0 | 30 | [17] |

| cGPDH | Human | 0.475 mM (G3P) | - | 8.0 | - | [8] |

| mGPDH | Human | - | - | 7.4 | - | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in GDH gene cloning and expression.

Protocol 1: PCR Amplification of the GDH Gene

-

Template DNA: Isolate high-quality genomic DNA from the source organism.

-

Primer Design: Design forward and reverse primers with appropriate restriction sites for cloning into the expression vector.

-

PCR Reaction Mixture:

-

Template DNA: 10-100 ng

-

Forward Primer: 0.5 µM

-

Reverse Primer: 0.5 µM

-

dNTPs: 200 µM each

-

High-fidelity DNA Polymerase: 1-2 units

-

Polymerase Buffer: 1x

-

Nuclease-free water to a final volume of 50 µL.

-

-

PCR Cycling Conditions:

-

Initial Denaturation: 95°C for 5 minutes

-

30-35 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

-

Extension: 72°C for 1-2 minutes (depending on gene length)

-

-

Final Extension: 72°C for 10 minutes

-

-

Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the correct size.

Protocol 2: Ligation and Transformation

-

Restriction Digestion: Digest both the purified PCR product and the expression vector with the selected restriction enzymes.

-

Purification: Purify the digested DNA fragments using a gel extraction kit or PCR purification kit.

-

Ligation: Set up a ligation reaction with the digested vector and insert at a molar ratio of approximately 1:3.

-

Digested Vector: 50-100 ng

-

Digested Insert: Calculated based on molar ratio

-

T4 DNA Ligase: 1 unit

-

Ligase Buffer: 1x

-

Nuclease-free water to a final volume of 10-20 µL.

-

Incubate at room temperature for 1-2 hours or at 16°C overnight.

-

-

Transformation: Transform competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression) with the ligation mixture using heat shock or electroporation.

-

Plating: Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic for selection. Incubate overnight at 37°C.

Protocol 3: Recombinant Protein Expression in E. coli

-

Inoculation: Inoculate a single colony of the transformed E. coli BL21(DE3) into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Scale-up: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression: Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.

-

Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.

Protocol 4: Protein Purification using Ni-NTA Affinity Chromatography (for His-tagged proteins)

-

Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells by sonication or using a French press.

-

Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Binding: Load the supernatant onto a pre-equilibrated Ni-NTA agarose column.

-

Washing: Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged GDH with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.

Protocol 5: this compound Activity Assay

The activity of GDH can be determined by monitoring the reduction of NAD+ to NADH at 340 nm.

-

Reaction Mixture:

-

0.1 M Glycine-NaOH buffer (pH 10.0)

-

1.0 M Glycerol

-

10 mM NAD+

-

-

Assay Procedure:

-

Add the reaction mixture to a cuvette and equilibrate to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a small amount of the purified enzyme solution.

-

Measure the increase in absorbance at 340 nm over time.

-

-

Calculation: One unit of GDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Signaling Pathways and Regulatory Networks

The expression of GDH is often tightly regulated in response to the availability of carbon sources.

Glycerol Metabolism in E. coli

In E. coli, glycerol is metabolized through two main pathways. The aerobic pathway involves glycerol-3-phosphate dehydrogenase (glpD), while the anaerobic pathway utilizes this compound (gldA).[4][18][19]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. researchgate.net [researchgate.net]

- 4. Cloning and characterization of the aerobic sn-glycerol-3-phosphate dehydrogenase structural gene glpD of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expression of the gene encoding glycerol-3-phosphate dehydrogenase (glpD) in Bacillus subtilis is controlled by antitermination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic engineering for high glycerol production by the anaerobic cultures of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Clone and Expression of a NAD+-Dependent Glycerol-3-Phosphate Dehydrogenase Isozyme Gene from the Halotolerant alga Dunaliella salina | PLOS One [journals.plos.org]

- 8. Purification and characterization of human glycerol 3-phosphate dehydrogenases (mitochondrial and cytosolic) by NAD+/NADH redox method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pichia.com [pichia.com]

- 11. Development of a Glycerol-Inducible Expression System for High-Yield Heterologous Protein Production in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. prospecbio.com [prospecbio.com]

- 15. Heterologous expression of glycerol 3-phosphate dehydrogenase gene [DhGPD1] from the osmotolerant yeast Debaryomyces hansenii in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound [sorachim.com]

- 17. This compound Plays a Dual Role in Glycerol Metabolism and 2,3-Butanediol Formation in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. uniprot.org [uniprot.org]

evolutionary origin of Glycerol dehydrogenase

An In-depth Technical Guide on the Evolutionary Origin of Glycerol (B35011) Dehydrogenase For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol dehydrogenase (GDH) and its related enzymes are central to cellular metabolism, linking carbohydrate and lipid pathways. Their evolutionary history is a complex narrative of divergence, adaptation, and functional innovation that spans the three domains of life. This technical guide explores the evolutionary origins of this compound, examining its phylogenetic landscape, structural evolution, and the key molecular mechanisms that have driven its diversification. We delve into the profound evolutionary schism known as the "lipid divide," which is defined by the stereochemically distinct glycerol phosphate (B84403) backbones in archaeal and bacterial/eukaryotic membranes, synthesized by non-homologous dehydrogenases. This document provides quantitative comparisons of enzyme kinetics, detailed experimental protocols for evolutionary analysis, and visual diagrams of key pathways and workflows to offer a comprehensive resource for researchers in biochemistry, evolutionary biology, and drug development.

Introduction: A Tale of Two Glycerol Backbones

Glycerol and its phosphorylated derivatives are fundamental molecules in all known life, serving as the backbone for membrane lipids and as a key intermediate in energy metabolism. The enzymes responsible for the stereospecific synthesis of this backbone from the prochiral molecule dihydroxyacetone phosphate (DHAP) represent a major evolutionary divergence. This divergence, known as the "lipid divide," is a defining characteristic separating the domains of life[1][2].

-

Archaea utilize sn-glycerol-1-phosphate (B1203117) (G1P), synthesized by sn-glycerol-1-phosphate dehydrogenase (G1PDH) . Their membranes are characterized by isoprenoid chains linked via ether bonds to the G1P backbone[2][3].

-

Bacteria and Eukarya utilize the enantiomeric sn-glycerol-3-phosphate (G3P), synthesized by sn-glycerol-3-phosphate dehydrogenase (G3PDH) . Their membranes feature fatty acids linked via ester bonds to the G3P backbone[2][3].

Separate from these, This compound (GDH, EC 1.1.1.6) primarily catalyzes the NAD+-dependent oxidation of glycerol to dihydroxyacetone, playing a crucial role in glycerol utilization, especially under anaerobic conditions[4][5]. While G1PDH and G3PDH are key to the synthesis of the lipid backbone, GDH is primarily involved in glycerol catabolism. The evolutionary story of GDH is intertwined with these other enzymes, all stemming from ancient oxidoreductase superfamilies. Understanding their distinct evolutionary trajectories provides critical insights into the origins of cellular life and the adaptation of metabolic pathways.

The Phylogenetic Landscape

Phylogenetic analysis reveals that glycerol and glycerol-phosphate dehydrogenases are not a single homologous family but are distributed across several distinct and often non-homologous clades, pointing to multiple evolutionary origins for the same basic function[6].

-

sn-Glycerol-1-Phosphate Dehydrogenases (G1PDH): These archaeal enzymes are typically part of the iron-dependent alcohol dehydrogenase superfamily[7].

-

sn-Glycerol-3-Phosphate Dehydrogenases (G3PDH): This group is diverse. Cytosolic, NAD+-dependent G3PDHs (like human GPD1) feature a classic Rossmann fold for nucleotide binding[6]. In contrast, membrane-bound, FAD-dependent G3PDHs (like GlpD) are structurally distinct and serve as essential monotopic membrane enzymes in respiration[8][9].

-

Glycerol Dehydrogenases (GDH): Many bacterial GDHs belong to the Family III metal-dependent polyol dehydrogenases, a group initially called the "iron-containing" alcohol dehydrogenase family but now known to often rely on zinc for activity[10]. Phylogenetic studies have identified multiple GDH clades, such as the aldo-keto reductase-like GDHs and the polyol dehydrogenase-like GDHs[6]. The co-existence of multiple functional GDH enzymes in a single organism, like Klebsiella pneumoniae, suggests that gene duplication followed by functional divergence has been a significant evolutionary driver[4].

This phylogenetic separation underscores the "lipid divide," where the enzymes responsible for the core lipid backbone in Archaea (G1PDH) and Bacteria/Eukarya (G3PDH) evolved independently to produce enantiomeric products from the same precursor[2].

Structural Evolution and Divergent Origins

Despite their varied phylogenetic origins, many dehydrogenases share common structural motifs due to convergent evolution, such as the Rossmann fold for binding the NAD(P)+ cofactor[6]. However, key differences reveal their divergent histories.

The structure of GDH from Bacillus stearothermophilus, a member of the Family III metal-dependent polyol dehydrogenases, provides a clear example of divergent evolution. Its overall fold reveals an unexpected similarity to dehydroquinate synthase, an enzyme involved in a more complex reaction that shares a common chemical step with GDH[10]. This suggests that these two distinct enzyme families evolved from a common ancestor, retaining a core catalytic mechanism while diverging to act on different substrates and perform different physiological roles.

A common structural feature of many GDHs is their assembly into a homooctameric quaternary structure. Structural analysis suggests that this octamerization reduces the dynamic movement of the N-terminal domain, helping to maintain an optimal distance between the cofactor and the substrate for catalysis[11].

Mechanisms of Evolutionary Innovation

The diversification of glycerol dehydrogenases has been driven by several key evolutionary mechanisms:

-

Gene Duplication and Divergence: The presence of two distinct GDHs in Klebsiella pneumoniae, DhaD and GldA, is a likely result of a gene duplication event. These enzymes have since diverged in their kinetic properties and regulatory responses, with DhaD also playing a role in 2,3-butanediol (B46004) formation, highlighting how duplication can lead to enzyme promiscuity and novel metabolic functions[4].

-

Divergent Evolution: As noted, structural similarities between GDH and dehydroquinate synthase point to a shared ancestor, from which they diverged to acquire new functions[10].

-

Horizontal Gene Transfer (HGT): While not definitively documented for a wide range of GDHs, HGT is a major force in microbial evolution, particularly for metabolic genes[12][13][14][15]. It is plausible that HGT has contributed to the distribution of different GDH families across various bacterial lineages, allowing them to rapidly acquire the ability to metabolize glycerol in new environments.

Data Presentation: Comparative Enzyme Kinetics

The functional evolution of GDH is reflected in the kinetic parameters of enzymes from different organisms and families. The following table summarizes key quantitative data for representative glycerol and glycerol-phosphate dehydrogenases, illustrating their functional diversity.

| Enzyme (Organism) | EC Number | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Notes | Reference |

| G1PDH (M. jannaschii) | 1.1.1.261 | DHAP | 0.10 ± 0.01 | 180 ± 4 | 1.8 x 10⁶ | Archaeal enzyme, key to the G1P backbone. | [7] |

| GDHt (K. pneumoniae) | 4.2.1.30 | Glycerol | 0.73 ± 0.09 | 400 ± 20 | 5.5 x 10⁵ | A dehydratase, but its kinetics are relevant to the glycerol utilization pathway. | [16] |

| hlGPDH (WT) (Human) | 1.1.1.8 | DHAP | 0.11 ± 0.01 | 480 ± 20 | 4.4 x 10⁶ | Eukaryotic G3P dehydrogenase. | [17] |

| hlGPDH (R269A) (Human) | 1.1.1.8 | DHAP | 0.11 ± 0.02 | 0.011 ± 0.001 | 1.0 x 10² | A variant showing a >40,000-fold decrease in k_cat, highlighting the role of key residues. | [18] |

Note: DHAP = Dihydroxyacetone phosphate. Kinetic parameters are highly dependent on assay conditions (pH, temperature, buffer).

Experimental Protocols

Investigating the evolutionary history of an enzyme family like GDH requires a combination of computational and experimental techniques. Below are detailed methodologies for two core analyses.

Protocol: Phylogenetic Analysis

This protocol outlines the steps to reconstruct the evolutionary relationships within the GDH family.

-

Sequence Retrieval:

-

Begin with a known GDH protein sequence (e.g., from Bacillus stearothermophilus or E. coli) as a query.

-

Use BLASTp (Protein-Protein BLAST) against a comprehensive database (e.g., NCBI nr or UniProt) to find homologous sequences[19]. Set an appropriate E-value threshold (e.g., < 1e-10) to ensure homology[19].

-

Collect a diverse set of sequences from different taxonomic groups to ensure broad representation. Include sequences from related outgroup families (e.g., other alcohol dehydrogenases) to root the tree[20].

-

-

Multiple Sequence Alignment (MSA):

-

Align the collected sequences using a robust MSA tool like MAFFT, Clustal Omega, or MUSCLE. Accurate alignment is critical as it establishes positional homology[21].

-

Visually inspect the alignment and manually edit or trim poorly aligned regions, particularly at the N- and C-termini or in regions with many gaps, using a program like Jalview or SeaView.

-

-

Model of Evolution Selection:

-

Use a statistical method to determine the best-fit model of amino acid substitution for the dataset.

-

Submit the MSA to a tool like ModelFinder or jModelTest, which will use criteria like the Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC) to select the most appropriate model (e.g., JTT, WAG, LG) with relevant parameters (e.g., gamma distribution)[20].

-

-

Phylogenetic Tree Construction:

-

Construct the tree using a character-based method like Maximum Likelihood (ML) or Bayesian Inference (BI)[20].

-

ML Method: Use software like RAxML, IQ-TREE, or PhyML. This method finds the tree topology that maximizes the probability of observing the given MSA under the selected evolutionary model[22].

-

BI Method: Use software like MrBayes. This method calculates the posterior probability of trees, providing a distribution of plausible trees[22].

-

-

Assessing Tree Reliability:

-

Evaluate the statistical support for the nodes (branches) in the tree.

-

For ML trees, use bootstrapping (e.g., 1000 replicates). Bootstrap values >75% are generally considered significant[22].

-

For BI trees, the posterior probabilities of the clades serve as a direct measure of their support.

-

-

Tree Visualization and Interpretation:

-

Visualize the final tree using software like FigTree or the Interactive Tree of Life (iTOL)[23]. Analyze the branching patterns to infer evolutionary relationships, identify distinct clades, and pinpoint potential gene duplication or HGT events.

-

Protocol: Ancestral Sequence Reconstruction (ASR)

ASR allows for the in-silico resurrection of ancient proteins to study their properties.

-

Foundation (Steps 1-4 of Phylogenetic Analysis):

-

A robust, well-sampled MSA and a reliable phylogenetic tree are prerequisites for ASR. Follow steps 1-4 of the phylogenetic analysis protocol meticulously[24].

-

-

Ancestral State Inference:

-

Using the fixed phylogenetic tree topology and the selected evolutionary model, infer the most probable amino acid sequence for the ancestral nodes of interest (e.g., the common ancestor of a specific GDH clade).

-

Use ML-based software like PAML (codeml), Lazarus, or the ASR functions within RAxML[25]. Bayesian methods can also be used to account for uncertainty in the reconstruction[19].

-

Automated web servers like FireProtASR can streamline this entire process from sequence to ancestral reconstruction[23].

-

-

Sequence Synthesis and Cloning:

-

The inferred ancestral amino acid sequence is reverse-translated into a DNA sequence. Optimize codon usage for the intended expression host (e.g., E. coli).

-

Synthesize the ancestral gene commercially and clone it into an appropriate expression vector (e.g., pET series vectors).

-

-

Protein Expression and Purification:

-

Transform the expression vector into a suitable host strain.

-

Induce protein expression (e.g., with IPTG) and grow the culture under optimal conditions.

-

Lyse the cells and purify the resurrected ancestral protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins, followed by size-exclusion chromatography).

-

-

Biochemical and Biophysical Characterization:

-

Experimentally characterize the properties of the ancestral protein.

-

Enzyme Kinetics: Determine K_m, k_cat, and substrate specificity for glycerol and other potential substrates.

-

Thermostability: Measure the melting temperature (T_m) using techniques like differential scanning fluorimetry (DSF) or circular dichroism (CD) spectroscopy.

-

Structural Analysis: Attempt to crystallize the protein for X-ray crystallography to compare its structure to modern enzymes.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound Plays a Dual Role in Glycerol Metabolism and 2,3-Butanediol Formation in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Structure of glycerol-3-phosphate dehydrogenase (GPD1) from Saccharomyces cerevisiae at 2.45 Å resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Structure of glycerol-3-phosphate dehydrogenase, an essential monotopic membrane enzyme involved in respiration and metabolism | Semantic Scholar [semanticscholar.org]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] this compound. structure, specificity, and mechanism of a family III polyol dehydrogenase. | Semantic Scholar [semanticscholar.org]

- 12. www3.botany.ubc.ca [www3.botany.ubc.ca]

- 13. Frontiers | Horizontal Gene Transfer: From Evolutionary Flexibility to Disease Progression [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Integrating Horizontal Gene Transfer and Common Descent to Depict Evolution and Contrast It with “Common Design” - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Organization of Active Site Side Chains of Glycerol-3-phosphate Dehydrogenase Promotes Efficient Enzyme Catalysis and Rescue of Variant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. diva-portal.org [diva-portal.org]

- 19. researchgate.net [researchgate.net]

- 20. Phylogenetic Analysis: Methods, Tools, and Best Practices - CD Genomics [bioinfo.cd-genomics.com]

- 21. avys.omu.edu.tr [avys.omu.edu.tr]

- 22. Phylogenetic Approaches to Natural Product Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 24. An Integrated Method to Reconstruct Ancient Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

The Crossroads of Metabolism: A Technical Guide to Glycerol Dehydrogenase's Role in Metabolic Disorders

For Immediate Release

A Deep Dive into the Pivotal Role of Glycerol (B35011) Dehydrogenase in Obesity, Type 2 Diabetes, and NAFLD for Researchers and Drug Development Professionals

Glycerol dehydrogenase (G3DH), a critical enzyme at the intersection of carbohydrate and lipid metabolism, is increasingly implicated in the pathophysiology of prevalent metabolic disorders, including obesity, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth exploration of G3DH, its isoforms, regulatory mechanisms, and its potential as a therapeutic target. We will delve into the quantitative alterations in G3DH activity and expression, detailed experimental protocols for its study, and the intricate signaling pathways that govern its function.

Introduction to this compound and the Glycerol-3-Phosphate Shuttle

Glycerol-3-phosphate dehydrogenase (G3PDH or G3DH) exists in two primary isoforms: the cytosolic, NAD+-dependent GPD1, and the mitochondrial, FAD-dependent GPD2.[1] Together, these enzymes form the glycerol-3-phosphate shuttle, a crucial mechanism for the transfer of reducing equivalents (NADH) from the cytosol to the mitochondrial electron transport chain, thereby linking glycolysis to oxidative phosphorylation.[1][2]

GPD1 catalyzes the reversible conversion of dihydroxyacetone phosphate (B84403) (DHAP), a glycolytic intermediate, to glycerol-3-phosphate (G3P).[1] G3P serves as the backbone for the synthesis of triglycerides and phospholipids.[2] GPD2, located on the inner mitochondrial membrane, catalyzes the irreversible oxidation of G3P back to DHAP, transferring electrons to the electron transport chain via FADH2.[3] This shuttle is particularly active in tissues with high metabolic rates, such as skeletal muscle and brain.[1]

The dysregulation of G3DH activity and expression has profound implications for metabolic homeostasis. Enhanced GPD1 activity can lead to increased G3P production, promoting triglyceride accumulation and adipogenesis, hallmarks of obesity.[3] Alterations in the glycerol-3-phosphate shuttle's efficiency can impact cellular redox balance (NADH/NAD+ ratio) and energy production, contributing to insulin (B600854) resistance and the progression of T2DM and NAFLD.

Quantitative Analysis of G3DH in Metabolic Disorders

Significant alterations in G3DH activity and expression have been documented in various metabolic diseases. The following tables summarize key quantitative findings from the literature, providing a comparative overview for researchers.

| Tissue | Condition | G3DH Isoform | Change in Activity | Fold Change in mRNA Expression | Reference(s) |

| Adipose Tissue | Obesity | Total G3DH | ~2-fold higher than lean individuals | Positive correlation with BMI | [4][5][6] |

| Adipose Tissue | Obesity | GPD1 | Positively correlated with BMI and fat mass | Not specified | [7] |

| Skeletal Muscle | Obesity | GPD1 | Not specified | Increased with obesity, decreased with weight loss | [6] |

| Liver | NAFLD | GPD1L | Upregulated in HCC associated with NAFLD | High expression associated with poorer survival | [8] |

Table 1: Changes in G3DH Activity and Expression in Metabolic Disorders

| Enzyme | Tissue | Condition | Km | Vmax | Reference(s) |

| GPD1 | Adipose Tissue (Human) | Not specified | Not specified | Not specified | [9] |

| GPDH | Chicken Muscle | In vitro (glucose inhibition) | No change | Decreased at high glucose concentrations | [10] |

Table 2: Kinetic Parameters of this compound

Note: Specific Km and Vmax values for GPD1 and GPD2 in healthy versus diseased human tissues are not widely reported in the readily available literature, representing a key area for future research.

Signaling Pathways Regulating this compound

The expression and activity of G3DH are tightly regulated by key metabolic signaling pathways, primarily the insulin and AMP-activated protein kinase (AMPK) pathways. These pathways respond to nutrient availability and cellular energy status, modulating G3DH to maintain metabolic homeostasis.

Insulin Signaling and G3DH Regulation

Insulin, the primary anabolic hormone, plays a crucial role in regulating GPD1 expression, particularly in adipose tissue. The binding of insulin to its receptor triggers a phosphorylation cascade that activates the PI3K/Akt pathway.[11][12] This leads to the activation of sterol regulatory element-binding protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[13][14] SREBP-1c, in turn, binds to the promoter of the GPD1 gene, upregulating its transcription and promoting the synthesis of G3P for triglyceride storage.[13]

AMPK Signaling and G3DH Regulation

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor, being activated during periods of low energy (high AMP/ATP ratio).[15] Once activated, AMPK initiates catabolic processes to generate ATP while inhibiting anabolic pathways. The role of AMPK in directly regulating GPD2 is an area of active investigation. Some evidence suggests that metformin, an AMPK activator, may inhibit GPD2 activity, thereby reducing the contribution of glycerol to hepatic gluconeogenesis.[16] The precise mechanisms, including potential phosphorylation of GPD2 by AMPK, are yet to be fully elucidated.

Transcriptional Regulation by PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a master regulator of adipogenesis and is highly expressed in adipose tissue.[2] PPARγ directly regulates the transcription of genes involved in lipid metabolism, including GPD1.[7] The promoter of the GPD1 gene contains peroxisome proliferator response elements (PPREs), to which the PPARγ/RXR heterodimer binds, thereby activating gene expression.

Post-Translational Modifications of G3DH

Post-translational modifications (PTMs) are critical for the dynamic regulation of enzyme activity. While research on PTMs of GPD1 and GPD2 is ongoing, studies on the related enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) suggest that acetylation and S-nitrosylation can significantly impact its activity.[17][18] Lysine acetylation, for instance, has been shown to regulate GAPDH activity in response to glucose levels.[19] It is plausible that similar PTMs regulate GPD1 and GPD2 activity in response to metabolic cues, representing an important area for future investigation.

Experimental Protocols

Accurate measurement of G3DH activity is fundamental to understanding its role in metabolic disorders. The most common method is a spectrophotometric assay that measures the change in NADH absorbance at 340 nm.

Spectrophotometric Assay for G3DH Activity

Principle:

This assay measures the activity of GPD1 by monitoring the oxidation of NADH to NAD+ as it reduces dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate. The decrease in absorbance at 340 nm is directly proportional to the G3DH activity in the sample.[18]

Materials:

-

Homogenization Buffer (e.g., 0.25 M sucrose (B13894) solution)[4]

-

Enzyme Extracting Reagent[4]

-

Assay Buffer (e.g., 100 mM Bicine-NaOH, pH 9.0)[18]

-

Substrate Solution (containing DHAP and NADH)[20]

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm[18]

-

Tissue homogenizer

-

Centrifuge

Procedure (from Tissue Sample): [4]

-

Sample Preparation: a. Homogenize ~1 gram of adipose or other tissue in 4 mL of ice-cold 0.25 M sucrose solution. b. Centrifuge the homogenate at 700 x g for 10 minutes at 4°C. c. Carefully collect the supernatant and centrifuge at 54,000 x g for 60 minutes at 4°C. d. The resulting supernatant is the cytosol fraction containing GPD1. e. Dilute the cytosol fraction (e.g., 20 to 100-fold) with Enzyme Extracting Reagent.

-

Assay Reaction (96-well plate format): [18] a. Prepare a working reagent mix containing assay buffer, DHAP, and NADH. b. Add 90 µL of the working reagent to each well of a 96-well plate. c. Add 10 µL of the diluted sample (or standard/blank) to the corresponding wells. d. Immediately mix and start recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 3-5 minutes.

-

Calculation of Enzyme Activity: [18] a. Determine the rate of change in absorbance per minute (ΔOD340/min) from the linear portion of the reaction curve. b. Calculate the G3DH activity using the following formula:

Activity (U/mL) = (ΔOD340/min * Total Reaction Volume (mL)) / (ε * Path Length (cm) * Sample Volume (mL))

Where:

-

ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹

-

One unit (U) is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

-

Conclusion and Future Directions

This compound stands as a critical regulatory node in cellular metabolism, and its dysregulation is intimately linked to the pathogenesis of major metabolic disorders. The increased activity of GPD1 in the adipose tissue of obese individuals highlights its role in promoting excess lipid storage.[5] Future research should focus on elucidating the precise kinetic parameters of GPD1 and GPD2 in various tissues under different metabolic states to better understand their contribution to disease progression. Furthermore, a deeper investigation into the post-translational modifications of these enzymes will likely reveal novel regulatory mechanisms and potential therapeutic targets. The development of specific inhibitors for GPD1 could represent a promising strategy for the treatment of obesity and related metabolic complications. This technical guide provides a comprehensive resource for researchers and drug development professionals to advance our understanding of G3DH and pave the way for novel therapeutic interventions.

References

- 1. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Upregulated FSP1 by GPD1/1L mediated lipid droplet accumulation enhances ferroptosis resistance and peritoneal metastasis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhanced glycerol 3-phosphate dehydrogenase activity in adipose tissue of obese humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Glycerol Phosphate Shuttle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GPD1L supports glycerol-3-phosphate and triacylglycerol synthesis and promotes tumor progression in HCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and characterization of adipose tissue glycerol-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Insulin stimulation of SREBP-1c processing in transgenic rat hepatocytes requires p70 S6-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. SREBPs in Lipid Metabolism, Insulin Signaling, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metformin - Wikipedia [en.wikipedia.org]

- 17. Gpd1 and Gpd2 Fine-Tuning for Sustainable Reduction of Glycerol Formation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sciencellonline.com [sciencellonline.com]

- 19. Glyceraldehyde-3-phosphate Dehydrogenase Is Activated by Lysine 254 Acetylation in Response to Glucose Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 20. takara.co.kr [takara.co.kr]

Determining the Substrate Specificity of Glycerol Dehydrogenase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the substrate specificity of glycerol (B35011) dehydrogenase (GDH), a key enzyme in glycerol metabolism. This document outlines detailed experimental protocols, presents quantitative data on substrate specificity from various bacterial sources, and illustrates the relevant metabolic pathway and experimental workflows. This guide is intended to assist researchers and professionals in the fields of biochemistry, microbiology, and drug development in designing and executing experiments to characterize this important enzyme.

Introduction to Glycerol Dehydrogenase

This compound (EC 1.1.1.6) is an oxidoreductase that catalyzes the NAD+-dependent oxidation of glycerol to dihydroxyacetone (DHA). This enzyme plays a crucial role in the anaerobic metabolism of glycerol in numerous microorganisms. The reaction catalyzed by this compound is the initial step in the oxidative pathway of glycerol utilization, feeding into central carbon metabolism. A deeper understanding of its substrate specificity is critical for applications in biotechnology, diagnostics, and as a potential target for drug development.

Data Presentation: Substrate Specificity of this compound

The substrate range of this compound has been characterized for enzymes from various bacterial species. The following tables summarize the quantitative data on the kinetic parameters and relative activities of GDH with different substrates.

Table 1: Michaelis Constants (Km) of this compound

| Organism | Substrate | Km (M) | Coenzyme | Km (M) |

| Cellulomonas sp. | Glycerol | 1.1 x 10⁻² | NAD⁺ | 8.9 x 10⁻⁵ |

Data sourced from Innovative Enzymes[1][2].

Table 2: Relative Activity of this compound from Cellulomonas sp. [3]

| Substrate | Relative Activity (%) |

| Glycerol | 100 |

| 1,2-Propanediol | 132 |

| 2,3-Butanediol | 52.6 |

| Glycerol-α-monochlorohydrin | 48.5 |

| Ethylene glycol | 7.8 |

| 1,3-Propanediol | Not detected |

| 1,3-Butanediol | Not detected |

| 1,4-Butanediol | Not detected |

| Xylitol | Not detected |

| D-Mannitol | Not detected |

| D-Glucose | Not detected |

| Methanol | Not detected |

| Ethanol | Not detected |

Table 3: Catalytic Efficiency (kcat/Km) of this compound (GldA) from Klebsiella pneumoniae

| Substrate | kcat/Km (s⁻¹M⁻¹) |

| Glycerol | High |

| Racemic 2,3-Butanediol | 3-fold lower than Glycerol |

| Ethylene Glycol | 32-fold lower than Glycerol |

Note: The study did not provide absolute values but comparative efficiency.

Experimental Protocols

The determination of this compound substrate specificity typically involves spectrophotometric assays that monitor the production of NADH at 340 nm.

Standard Spectrophotometric Assay for this compound Activity

This protocol is adapted from standard procedures used for the characterization of GDH.

Materials:

-

Spectrophotometer with temperature control (set to 25°C or optimal temperature for the enzyme)

-

Cuvettes (1 cm path length)

-

Micropipettes

-

This compound enzyme solution

-

Assay Buffer: 0.1 M Glycine-NaOH buffer, pH 10.0

-

Substrate Stock Solution: 1 M solution of the substrate to be tested (e.g., glycerol, 1,2-propanediol) in deionized water.

-

Coenzyme Stock Solution: 10 mM NAD⁺ in deionized water.

-

Enzyme Diluent: 20 mM Potassium Phosphate buffer, pH 7.5, kept on ice.

Procedure:

-

Prepare the Reaction Mixture: In a cuvette, combine the following reagents to a final volume of 1 ml:

-

850 µL of Assay Buffer (0.1 M Glycine-NaOH, pH 10.0)

-

100 µL of Substrate Stock Solution (to a final concentration of 100 mM)

-

50 µL of Coenzyme Stock Solution (to a final concentration of 0.5 mM)

-

-

Equilibration: Mix the contents of the cuvette by gentle inversion and incubate in the spectrophotometer at the desired temperature for 5 minutes to allow the temperature to equilibrate and to establish a baseline.

-

Initiate the Reaction: Add 10 µL of the appropriately diluted this compound enzyme solution to the cuvette.

-

Data Acquisition: Immediately mix by gentle inversion and start monitoring the increase in absorbance at 340 nm for 3-5 minutes. The rate of reaction should be linear during this period.

-

Blank Measurement: To account for any non-enzymatic reaction, prepare a blank cuvette containing all the reagents except the enzyme solution. Add 10 µL of the enzyme diluent instead.

-

Calculation of Enzyme Activity: The rate of NADH formation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Determination of Kinetic Parameters (Km and Vmax)

To determine the Michaelis-Menten constants (Km and Vmax), the assay is performed as described above, but with varying concentrations of the substrate of interest while keeping the concentration of the other substrate (NAD⁺) constant and saturating.

-

Prepare a series of substrate dilutions to cover a range of concentrations (e.g., from 0.1 x Km to 10 x Km, if an estimate of Km is available).

-

Perform the enzyme activity assay for each substrate concentration.

-

Plot the initial reaction velocity (V) against the substrate concentration ([S]).

-

The kinetic parameters, Km and Vmax, can then be determined by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a linear transformation of the data (e.g., Lineweaver-Burk plot) can be used for a graphical estimation.

Mandatory Visualizations

Glycerol Metabolic Pathway

The following diagram illustrates the central role of this compound in the oxidative pathway of glycerol metabolism.

Caption: Oxidative pathway of glycerol metabolism.

Experimental Workflow for Substrate Specificity Determination

This diagram outlines the key steps in determining the substrate specificity of this compound.

Caption: Experimental workflow for kinetic analysis.

Logical Relationship of Kinetic Parameters

This diagram illustrates the relationship between the key kinetic parameters determined in enzyme characterization studies.

Caption: Interrelationship of key enzyme kinetic parameters.

References

A Deep Dive into the Kinetic Profile of Glycerol Dehydrogenase

An In-depth Technical Guide for Researchers and Drug Development Professionals

Glycerol (B35011) dehydrogenase (GDH), a key enzyme in glycerol metabolism, catalyzes the reversible oxidation of glycerol to dihydroxyacetone. This whitepaper provides a comprehensive analysis of the kinetic parameters of glycerol dehydrogenase, offering detailed experimental protocols and a summary of critical data to support research and development in related fields.

Core Kinetic Parameters

The catalytic efficiency of this compound is defined by several key kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). These values are crucial for understanding the enzyme's affinity for its substrates and its catalytic turnover rate.

Michaelis-Menten Kinetics

The enzymatic reaction of this compound follows Michaelis-Menten kinetics. The enzyme catalyzes the oxidation of glycerol using nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, producing dihydroxyacetone and NADH.[1][2] The Michaelis constants (Km) for glycerol and NAD+ indicate the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax).

A summary of the reported kinetic parameters for this compound from various sources is presented in the table below. It is important to note that these values can vary depending on the source of the enzyme and the specific experimental conditions.

| Enzyme Source | Substrate | Km (M) | Optimal pH | Optimal Temperature (°C) |

| Cellulomonas sp. | Glycerol | 1.1 x 10⁻² | 10.0 - 10.5 | 50 |

| NAD+ | 8.9 x 10⁻⁵ | |||

| Enterobacter aerogenes | Glycerol | 1.7 x 10⁻² (in the presence of 0.0033 M ammonium (B1175870) chloride) | 9.0 | 25 |

| Glycerol | 5.6 x 10⁻³ (in the presence of 0.033 M ammonium chloride) | |||

| Klebsiella pneumoniae | Glycerol | Not specified | 11.0 | Not specified |

| Bacillus stearothermophilus | Not specified | Not specified | Not specified | Not specified |

Table 1: Summary of this compound Kinetic Parameters. This table consolidates kinetic data from various microorganisms, highlighting the enzyme's affinity for its substrates under optimal conditions.[3][4][5]

The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme active site per unit of time. It is calculated from the maximum reaction velocity (Vmax) and the total enzyme concentration ([E]t) using the formula: kcat = Vmax / [E]t.[6] While direct kcat values are not always reported, they can be derived from experimental data determining Vmax.

Substrate Specificity and Inhibition

This compound exhibits specificity for glycerol but can also oxidize other small polyols. The highest specificity is observed for glycerol and 1,2-propanediol.[3] Other substrates that can be oxidized include glycerol-α-monochlorohydrin, ethylene (B1197577) glycol, and 2,3-butanediol.[3]

The activity of this compound can be influenced by various inhibitors. Known inhibitors include p-Chloromercuribenzoate, o-phenanthroline, monoiodoacetate, and heavy metal ions such as Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Cd²⁺.[3][7] The presence of these inhibitors can significantly reduce the enzyme's catalytic efficiency. Conversely, the oxidative reaction can be stimulated by certain monovalent cations like K⁺, NH₄⁺, and Rb⁺.[3][4]

Experimental Protocols for Kinetic Analysis

The determination of this compound kinetic parameters is typically performed using a continuous spectrophotometric assay. This method monitors the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[4]

Spectrophotometric Assay for this compound Activity

Principle: The enzymatic reaction couples the oxidation of glycerol to the reduction of NAD⁺ to NADH. The rate of NADH formation is directly proportional to the enzyme activity and is measured by the increase in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 0.1 M Carbonate-bicarbonate buffer, pH 10.0 - 10.5.[8]

-

Substrate Solution: 0.1 M Glycerol in assay buffer.[8]

-

Cofactor Solution: 1.0 mM NAD⁺ in assay buffer.[8]

-

Enzyme Solution: A diluted solution of this compound in an appropriate buffer (e.g., 20 mM potassium phosphate (B84403) buffer, pH 7.5) to achieve a linear reaction rate.

-

Activator Solution (Optional): 33 mM Ammonium sulfate.[8]

Procedure:

-

Prepare a working solution by mixing the assay buffer, glycerol solution, NAD⁺ solution, and optional activator solution.[8]

-

Pipette 2.9 mL of the working solution into a cuvette and equilibrate to the desired temperature (e.g., 25°C or 50°C) in a thermostated spectrophotometer.

-

Initiate the reaction by adding 0.1 mL of the diluted enzyme solution and mix gently.

-

Record the increase in absorbance at 340 nm for 3-5 minutes.[4]

-

Calculate the rate of reaction (ΔA340/min) from the initial linear portion of the curve.

-

A blank reaction without the enzyme or without the substrate should be run to account for any non-enzymatic reduction of NAD⁺.

Calculation of Enzyme Activity:

One unit of this compound activity is defined as the amount of enzyme that catalyzes the formation of one micromole of NADH per minute under the specified conditions. The activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Visualizing the Workflow and Metabolic Context

To better illustrate the processes involved in this compound kinetic analysis and its role in metabolism, the following diagrams are provided.

Caption: Experimental workflow for determining this compound kinetic parameters.

The metabolic significance of this compound lies in its position at the crossroads of glycerol and central carbon metabolism.

Caption: Simplified metabolic pathway of glycerol utilization via this compound.

Conclusion

This technical guide provides a foundational understanding of the kinetic parameters of this compound, essential for researchers and professionals in drug development and biotechnology. The provided data and experimental protocols offer a practical framework for further investigation and application of this important enzyme. A thorough understanding of its kinetics, substrate specificity, and inhibition is paramount for manipulating its activity for therapeutic or industrial purposes.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. This compound [sorachim.com]

- 4. This compound - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]

- 5. Key enzymes catalyzing glycerol to 1,3-propanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]

- 7. tribioscience.com [tribioscience.com]

- 8. merckmillipore.com [merckmillipore.com]

Mapping the Active Site of Glycerol Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol (B35011) dehydrogenase (GlyDH), an NAD⁺-dependent oxidoreductase, is a key enzyme in glycerol metabolism, catalyzing the oxidation of glycerol to dihydroxyacetone. Its active site, a deep cleft between two domains, harbors a catalytic zinc ion and specific amino acid residues crucial for substrate binding and catalysis. This technical guide provides an in-depth analysis of the active site of glycerol dehydrogenase, focusing on the key residues and their roles as elucidated through site-directed mutagenesis and kinetic studies. Detailed experimental protocols for active site mapping are provided, alongside a comprehensive summary of the catalytic mechanism and a quantitative analysis of the impact of active site mutations on enzyme kinetics.

Introduction to this compound

This compound (EC 1.1.1.6) plays a pivotal role in the anaerobic metabolism of glycerol in various microorganisms.[1][2] It facilitates the oxidation of glycerol to glycerone (dihydroxyacetone), a crucial step that allows organisms to utilize glycerol as a carbon and energy source.[2] The enzyme is a member of the family III metal-dependent polyol dehydrogenases and typically exists as a homooctamer.[1][3] The active site is located in a cleft between the N-terminal NAD⁺-binding domain and the C-terminal substrate-binding domain.[1] Central to its catalytic activity is a divalent metal ion, most commonly zinc (Zn²⁺), which is coordinated by specific amino acid residues.[1] Understanding the architecture and function of the GlyDH active site is paramount for applications in biocatalysis, metabolic engineering, and as a potential target for antimicrobial drug development.

The Active Site of this compound

The active site of this compound is a highly organized environment tailored for the specific binding of glycerol and the cofactor NAD⁺. The key components of the active site are the catalytic zinc ion, the NAD⁺ binding pocket, and the substrate-binding site.

The Catalytic Zinc Ion

The Zn²⁺ ion is a critical component of the catalytic machinery, playing a key role in stabilizing the substrate and the transition state.[1][3] In Bacillus stearothermophilus this compound, the zinc ion is tetrahedrally coordinated by the side chains of three highly conserved amino acid residues: Asp173, His256, and His274, with the fourth coordination site occupied by a water molecule.[1] This coordination geometry is crucial for the proper positioning of the glycerol substrate for catalysis.

Key Amino Acid Residues

Through crystallographic studies and site-directed mutagenesis, several key amino acid residues have been identified as essential for substrate binding and catalysis.[1][4]

-

Zinc-Coordinating Residues: As mentioned, in B. stearothermophilus GlyDH, Asp173 , His256 , and His274 are directly involved in binding the catalytic zinc ion.[1] In the this compound from Thermoanaerobacterium thermosaccharolyticum, the corresponding residues are Asp171, His254, and His271.[5]

-

Substrate and Cofactor Binding Residues: The binding of the NAD⁺ cofactor occurs in a pocket that resembles a Rossmann fold.[1] Key residues involved in interacting with the nicotinamide (B372718) ring of NAD⁺ in B. stearothermophilus GlyDH include Asp100 , Asp123 , Ala124 , Ser127 , Leu129 , Val131 , His174 , and Phe247 .[1] The substrate, glycerol, binds in a manner that allows for interaction with the zinc ion and other nearby residues.[1] In a recent study on an engineered B. stearothermophilus GlyDH, Asp123 was identified as playing a key role in the oxidation catalytic mechanism, while Leu252 was found to be important for accommodating larger substrates.[6]

Quantitative Analysis of Active Site Mutants

Site-directed mutagenesis has been instrumental in elucidating the functional roles of active site residues. By systematically replacing these residues and analyzing the kinetic parameters of the resulting mutant enzymes, their contribution to substrate binding (reflected by Kₘ) and catalysis (reflected by kcat) can be quantified. The catalytic efficiency of the enzyme is represented by the kcat/Kₘ ratio.

| Enzyme/Mutant | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Reference |

| T. thermosaccharolyticum GlyDH (Wild-Type) | Glycerol | 30.29 ± 3.42 | 2.52 ± 0.12 | 83.2 | [5] |

| T. thermosaccharolyticum GlyDH (Wild-Type) | Dihydroxyacetone | 1.08 ± 0.13 | 0.318 ± 0.006 | 294.4 | [5] |

| B. stearothermophilus GlyDH-L252S | 3-phenoxy-1,2-propanediol | 1.9 ± 0.2 | 0.021 ± 0.001 | 11.1 | [6] |

| B. stearothermophilus GlyDH-L252S | 3-isobutoxy-1,2-propanediol | 1.8 ± 0.3 | 0.030 ± 0.002 | 16.7 | [6] |

Catalytic Mechanism of this compound

The catalytic mechanism of this compound follows an ordered Bi-Bi kinetic mechanism, where NAD⁺ binds first, followed by glycerol, and the products, dihydroxyacetone and NADH, are released sequentially.[2] The proposed catalytic cycle involves the following key steps:

-

Cofactor Binding: The catalytic cycle initiates with the binding of the oxidized cofactor, NAD⁺, to the enzyme.

-

Substrate Binding: Subsequently, the glycerol substrate binds to the active site, with two of its adjacent hydroxyl groups coordinating with the zinc ion.[1]

-

Deprotonation: A basic residue in the active site, likely a histidine or a zinc-activated water molecule, abstracts a proton from the C2 hydroxyl group of glycerol, forming a zinc-stabilized alkoxide intermediate.[1][2]

-

Hydride Transfer: The negative charge on the alkoxide oxygen facilitates the transfer of a hydride ion (H⁻) from the C2 carbon of the substrate to the C4 position of the nicotinamide ring of NAD⁺, reducing it to NADH.[1][2]

-

Product Release: The first product, dihydroxyacetone, is released from the active site.

-

Cofactor Release: Finally, the reduced cofactor, NADH, dissociates from the enzyme, completing the catalytic cycle and regenerating the free enzyme for the next round of catalysis.

Caption: The ordered Bi-Bi catalytic mechanism of this compound.

Experimental Protocols for Active Site Mapping

A combination of molecular biology, biochemical, and biophysical techniques is employed to map the active site of this compound.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to systematically replace specific amino acid residues in the active site to assess their functional importance.[4]

Protocol Overview:

-

Primer Design: Design complementary oligonucleotide primers containing the desired mutation. The primers should be 15-25 nucleotides in length with the mutation in the center.

-

Template DNA: Use a plasmid vector containing the wild-type this compound gene as the template.

-

PCR Amplification: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase to amplify the entire plasmid containing the desired mutation.

-

Reaction Mixture:

-

Template DNA (plasmid with wild-type GlyDH gene): 10-50 ng

-

Forward Primer: 10-20 pmol

-

Reverse Primer: 10-20 pmol

-

dNTPs: 200 µM each

-

High-fidelity DNA polymerase buffer (10x): 1x final concentration

-

High-fidelity DNA polymerase: 1-2 units

-

Nuclease-free water to a final volume of 50 µL.

-

-

PCR Cycling Conditions (Example):

-

Initial denaturation: 98°C for 30 seconds

-

25-30 cycles of:

-

Denaturation: 98°C for 10 seconds

-

Annealing: 55-65°C for 30 seconds (optimize based on primer Tₘ)

-

Extension: 72°C for 30 seconds/kb of plasmid length

-

-

Final extension: 72°C for 5-10 minutes.

-

-

-

DpnI Digestion: Digest the PCR product with the restriction enzyme DpnI to remove the methylated parental template DNA, leaving the newly synthesized, unmethylated mutant plasmid.

-

Add 1 µL of DpnI (10-20 units) directly to the 50 µL PCR reaction.

-

Incubate at 37°C for 1-2 hours.

-

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells (e.g., DH5α) for plasmid propagation.

-

Selection and Sequencing: Select transformed colonies on an appropriate antibiotic-containing agar (B569324) plate. Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.

-

Protein Expression and Purification: Express the mutant this compound protein from the sequence-verified plasmid in a suitable E. coli expression strain (e.g., BL21(DE3)). Purify the mutant protein using standard chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA if using a His-tagged protein) followed by size-exclusion chromatography.

Kinetic Assays

Kinetic assays are performed to determine the kinetic parameters (Kₘ, kcat, and kcat/Kₘ) of the wild-type and mutant enzymes. The activity of this compound is typically measured by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Glycine-NaOH buffer, pH 10.0.

-

NAD⁺ Stock Solution: 20 mM NAD⁺ in assay buffer.

-

Glycerol Stock Solution: 1 M Glycerol in assay buffer.

-

Enzyme Solution: Prepare a stock solution of the purified wild-type or mutant this compound of known concentration in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Dilute the enzyme immediately before use to a concentration that gives a linear rate of absorbance change over the measurement period.

-

-

Assay Procedure:

-

Set a spectrophotometer to 340 nm and maintain the temperature at 25°C or 37°C.

-

In a 1 mL cuvette, prepare a reaction mixture containing:

-

Assay Buffer: to a final volume of 1 mL

-

NAD⁺: final concentration of 1-2 mM

-

Glycerol: varying concentrations to determine Kₘ (e.g., 0.1 to 10 times the expected Kₘ)

-

-

Incubate the reaction mixture in the spectrophotometer for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding a small volume (e.g., 10 µL) of the diluted enzyme solution.

-

Mix thoroughly and immediately start recording the absorbance at 340 nm for 3-5 minutes.

-

-

Data Analysis:

-